4-Hidroxiindol

Descripción general

Descripción

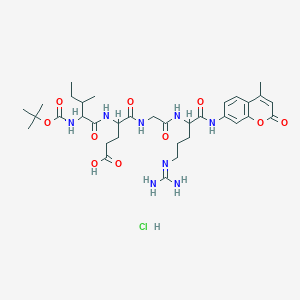

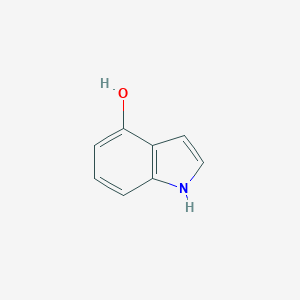

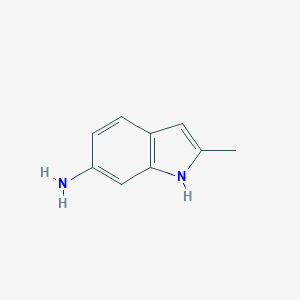

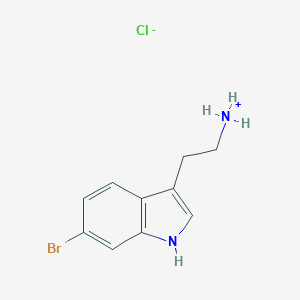

4-Hidroxiindol es un compuesto heterocíclico aromático con la fórmula molecular C8H7NO. Es un derivado del indol, caracterizado por la presencia de un grupo hidroxilo en la cuarta posición del anillo indol. Este compuesto es de gran interés debido a su papel como intermedio en la síntesis de diversos productos farmacéuticos y sus potenciales actividades biológicas .

Aplicaciones Científicas De Investigación

4-Hidroxiindol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como precursor para la síntesis de moléculas orgánicas complejas y productos farmacéuticos.

Biología: Se utiliza en estudios relacionados con las vías de neurotransmisores y la inhibición enzimática.

Medicina: Los derivados de this compound han mostrado potencial como agentes terapéuticos para tratar enfermedades como el cáncer y los trastornos neurodegenerativos.

Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de 4-hidroxiindol implica su interacción con diversos objetivos moleculares y vías. Puede actuar como un antioxidante, eliminando radicales libres y reduciendo el estrés oxidativo. Además, puede modular la actividad enzimática y la unión a receptores, influyendo en las vías de señalización celular. Estas interacciones contribuyen a sus potenciales efectos terapéuticos en el tratamiento de enfermedades .

Compuestos similares:

Indol: El compuesto padre de this compound, ampliamente estudiado por sus actividades biológicas.

5-Hidroxiindol: Otro indol hidroxilado con propiedades similares pero diferente reactividad y aplicaciones.

2-Hidroxiindol: Un isómero posicional con comportamiento químico y usos distintos

Unicidad: this compound es único debido a su hidroxilación específica en la cuarta posición, que imparte propiedades químicas y biológicas distintas. Esta especificidad posicional permite la síntesis y aplicaciones específicas en diversos campos, convirtiéndolo en un compuesto valioso en la investigación y la industria .

Análisis Bioquímico

Biochemical Properties

4-Hydroxyindole plays a significant role in biochemical reactions. It is involved in the glucouridination process by human uridine 5′-diphospho-glucuronosyltransferase . This compound interacts with enzymes, proteins, and other biomolecules, contributing to various biochemical processes .

Cellular Effects

4-Hydroxyindole has a profound impact on various types of cells and cellular processes. It effectively inhibits Abeta peptide-induced amyloid fibril formation and prevents cell death induced by the peptide in culture . Furthermore, it has been shown to impair energy production by host mitochondria and disrupt the membrane potential of the mitosome, a remnant parasite mitochondrion .

Molecular Mechanism

At the molecular level, 4-Hydroxyindole exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the biosynthesis of indoles, such as Indigo, indirubin, and indican .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxyindole change over time. For example, when used as an adsorbent, it exhibits enormous capacities for heavy metal ions, reaching equilibrium within approximately 5 minutes .

Metabolic Pathways

4-Hydroxyindole is involved in several metabolic pathways. It is a product of the metabolism of tryptophan catalyzed by intestinal microorganisms . It can also be converted into halogenated and oxygenated derivatives .

Subcellular Localization

A flavin-dependent monooxygenase gene (ScFMO1) from Strobilanthes Cusia, which has the capacity to produce indoxyl from indole, has been found to localize in the cytoplasm . This suggests that 4-Hydroxyindole might also have a similar subcellular localization.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Se han desarrollado varios métodos para la síntesis de 4-hidroxiindol. Un enfoque común implica el uso de 6-nitrosalicilaldehído como material de partida. La condensación de 6-nitrosalicilaldehído con nitrometileno en potasa alcohólica a 0 °C produce un intermedio, que luego se trata con anhídrido acético caliente y acetato de sodio para formar acetoxiestireno. Este intermedio se reduce utilizando limaduras de hierro y ácido acético para producir 4-acetoxiindol, que posteriormente se hidroliza con hidróxido de sodio acuoso-metanólico en presencia de hidrosulfito de sodio para producir this compound .

Métodos de producción industrial: Para la producción industrial, se ha desarrollado un método que implica la ciclización de apertura de anillo de ciclohexano-1,3-diona-2-espirociclopropano con aminas. Este proceso implica la reacción de 1,3-ciclohexanodiona con un compuesto diazo para producir 2-diazo-1,3-ciclohexanodiona, que luego se hace reaccionar con estireno utilizando una cantidad catalítica de acetato de rodio para formar espirociclopropano. El espirociclopropano sufre una ciclización de apertura de anillo con aminas para producir tetrahidroindol-4(5H)-onas, que se convierten fácilmente en this compound .

Análisis De Reacciones Químicas

Tipos de reacciones: 4-Hidroxiindol se somete a diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Oxidación: this compound se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas para formar quinonas correspondientes.

Reducción: La reducción de this compound se puede lograr utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio para producir derivados de indolinas.

Principales productos: Los principales productos formados a partir de estas reacciones incluyen diversos indoles sustituidos, indolinas y quinonas, que tienen aplicaciones significativas en productos farmacéuticos y síntesis orgánica .

Comparación Con Compuestos Similares

Indole: The parent compound of 4-Hydroxyindole, widely studied for its biological activities.

5-Hydroxyindole: Another hydroxylated indole with similar properties but different reactivity and applications.

2-Hydroxyindole: A positional isomer with distinct chemical behavior and uses

Uniqueness: 4-Hydroxyindole is unique due to its specific hydroxylation at the fourth position, which imparts distinct chemical and biological properties. This positional specificity allows for targeted synthesis and applications in various fields, making it a valuable compound in research and industry .

Propiedades

IUPAC Name |

1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-8-3-1-2-7-6(8)4-5-9-7/h1-5,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMQHXUGJIAKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Record name | indol-4-ol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057696 | |

| Record name | 4-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Hydroxyindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11164 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2380-94-1 | |

| Record name | 1H-Indol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W4VD9085V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-hydroxyindole?

A1: The molecular formula of 4-hydroxyindole is C8H7NO, and its molecular weight is 133.15 g/mol.

Q2: How can 4-hydroxyindole be synthesized?

A: Several synthetic routes exist for 4-hydroxyindole: * Vicarious Nucleophilic Substitution: This method utilizes substituted phenols, alkylation, hydrolysis, and cyclization to afford 4-HI. [] * Catalytic Dehydrogenation: 4-Oxo-1,5,6,7-tetrahydroindole can be dehydrogenated in the presence of a catalyst and an alcohol ether solvent. [] * Electrochemical Oxidative C-C Coupling: Electrochemical methods offer a green approach, involving the coupling of 1,3-cyclohexadione with ethyl vinyl ether, followed by ammonolysis and dehydrogenation. [] * Photochemical Synthesis: Irradiating 5-(alkoxycarbonylamino) isoquinoline 2-oxides in an aprotic solvent, followed by acid treatment, yields 4-hydroxyindole derivatives. [] * Ring-opening Cyclization: Cyclohexane-1,3-dione-2-spirocyclopropanes react with primary amines, undergoing ring-opening cyclization to provide a precursor that can be readily converted to 4-HI. [, ] * Air Oxidation: 4-Oxo-4,5,6,7-tetrahydroindoles, synthesized from nitroalkenes and cyclohexane-1,3-diones, can undergo air oxidation to yield 4-acetoxyindoles, which are readily converted to 4-hydroxyindoles. []

Q3: What spectroscopic techniques are used to characterize 4-hydroxyindole?

A: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed for the structural characterization of 4-hydroxyindole and its derivatives. [, , , , ]

Q4: What is the biological significance of 4-hydroxyindole?

A: 4-Hydroxyindole exhibits diverse biological activities: * Anti-biofilm Activity: It demonstrates potential in inhibiting biofilm formation in bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, making it a promising lead for developing novel antibacterial agents. [] * Inhibition of Amyloid Fibril Formation: 4-HI potently inhibits amyloid fibril formation by the beta-amyloid polypeptide (Aβ), implicated in Alzheimer's disease, and also reduces the cytotoxic effects of aggregated Aβ. [] * Enhancement of Biofilm Formation: Interestingly, 4-HI can also enhance biofilm formation in Streptococcus mutans, a key player in dental caries, via quorum sensing pathways. []

Q5: How is 4-hydroxyindole used in drug development?

A: 4-HI serves as a crucial building block for synthesizing various pharmaceuticals, including Pindolol, a beta-blocker used to treat hypertension. [] It is also used as a starting material for the synthesis of β3-adrenergic receptor agonists, which have therapeutic potential for various conditions. []

Q6: What are the potential applications of 4-hydroxyindole in material science?

A: Due to its unique structure and properties, 4-HI has been explored for various material science applications: * Fluorescent Materials: Pyranoindole congeners, synthesized from 4-HI, exhibit promising fluorescence properties, including high quantum yields and large Stokes shifts, making them attractive for applications like fluorescent probes and sensors. [] * High-Performance Polymers: Indole-based poly(ether sulfones) incorporating 4-HI display high glass transition temperatures, good thermal stability, and strong photoluminescence, making them suitable for high-performance applications. [] * Aerogels for Heavy Metal Removal: 4-HIFA, an aerogel derived from 4-HI, exhibits excellent adsorption capacity for heavy metals like methylene blue, demonstrating its potential for environmental remediation. [, ]

Q7: How is 4-hydroxyindole metabolized in humans?

A: 4-HI is a metabolite of psilocin, a hallucinogenic indole alkaloid found in certain mushrooms. Psilocin undergoes rapid metabolism to 4-HI, which is further metabolized to 4-hydroxyindole-3-acetic acid (4-HIAA), primarily in the liver. []

Q8: What enzymes are involved in the metabolism of 4-hydroxyindole?

A: UDP-glucuronosyltransferases (UGTs), particularly UGT1A6, play a significant role in the glucuronidation of 4-HI. This conjugation reaction facilitates its excretion from the body. [, ]

Q9: Are there any known drug interactions with 4-hydroxyindole or its metabolic pathway?

A: Research suggests that drugs metabolized by UGT enzymes, particularly UGT1A6, may potentially interact with 4-HI or its metabolic pathway. []

Q10: Is 4-hydroxyindole toxic?

A: While 4-HI itself hasn't been extensively studied for toxicity, its precursor, psilocin, is known to cause hallucinations and other psychoactive effects. [] Therefore, further research is needed to fully understand the toxicological profile of 4-HI.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)

![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)

![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)